Androsin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Androsin as a Biomarker:

Androsin, a major component of human semen, has been investigated as a potential biomarker for various conditions, including:

- Male infertility: Studies suggest that abnormally high or low levels of androsin might be associated with male infertility . Further research is needed to establish a definitive link between androsin levels and fertility issues.

- Testicular function: Androsin levels are thought to reflect testicular function . Changes in androsin levels can indicate potential issues with testosterone production or sperm production.

- Doping control: Androsin is used in some anti-doping tests to detect the use of anabolic steroids, which can artificially elevate androsin levels .

Androsin in Reproductive Research:

Androsin plays a crucial role in sperm motility and fertilization. Studies have investigated its function in:

- Sperm motility: Androsin provides energy for sperm movement, allowing them to reach the egg . Understanding its role in motility can aid in developing treatments for male infertility.

- Sperm-egg interaction: Androsin might be involved in the binding of sperm to the egg's protective layer . Research in this area could improve assisted reproductive technologies.

Androsin in Toxicological Research:

Androsin's potential for detecting environmental toxins is being explored. Studies suggest that:

- Exposure to certain toxins: Some environmental toxins might affect androsin levels, potentially indicating exposure . This could be valuable in assessing environmental health risks.

- Mechanisms of toxicity: Studying the effects of toxins on androsin can help researchers understand the mechanisms of how these toxins harm the body .

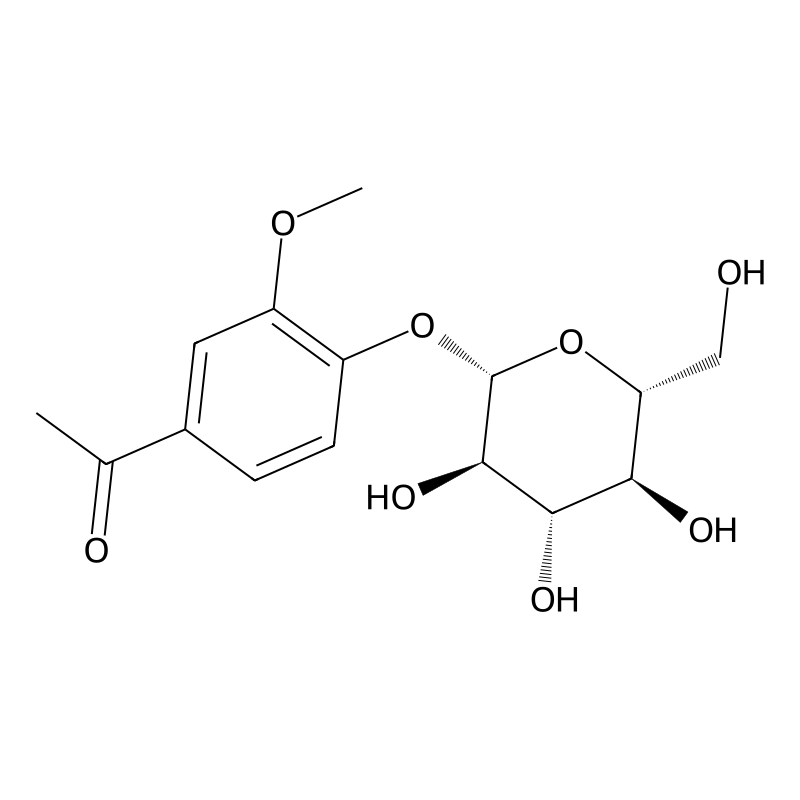

Androsin, with the chemical formula C₁₅H₂₀O₈ and CAS Number 531-28-2, is a phenolic glucoside primarily isolated from the plant Picrorhiza kurroa, commonly known for its medicinal properties. This compound appears as a white crystalline powder and is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The structure of Androsin features a phenolic ring attached to a glucose moiety, which contributes to its solubility characteristics; it is insoluble in ethanol and cold water but readily soluble in methanol .

- Research suggests Androsin may inhibit bronchial obstruction, a symptom of asthma, but the exact mechanism is not fully understood.

- Further investigation is required to elucidate the specific mechanism by which Androsin interacts with biological systems.

- Information on the safety profile of Androsin is limited in publicly available scientific resources.

- It is important to handle unknown compounds with caution in a laboratory setting and consult safety data sheets (SDS) when available.

- Hydrolysis: Under acidic or enzymatic conditions, Androsin can hydrolyze to release glucose and the aglycone part, which may have distinct biological activities.

- Oxidation: The phenolic hydroxyl groups can undergo oxidation, leading to the formation of quinones, which are reactive and can participate in further chemical transformations.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially modifying its solubility and biological properties.

These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications.

Androsin exhibits significant biological activities:

- Antimicrobial Activity: It has been shown to be effective against various bacteria, including Staphylococcus aureus, indicating potential use in treating bacterial infections .

- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Antiasthmatic Properties: Research indicates that Androsin can prevent bronchial obstruction induced by allergens and platelet-activating factors, suggesting its utility in asthma management .

These activities underline the therapeutic potential of Androsin in various medical applications.

Androsin can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting Androsin from Picrorhiza kurroa using solvents like methanol or ethanol. This method preserves the natural structure and biological activity of the compound.

- Chemical Synthesis: Synthetic routes may involve starting from simpler phenolic compounds and glucosides through glycosylation reactions. This approach allows for the modification of functional groups to enhance biological activity or solubility.

- Biotechnological Methods: Utilizing microbial fermentation processes to produce Androsin from precursor compounds is another emerging method that may offer higher yields and purity.

Androsin has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, Androsin is being explored as a potential ingredient in medications for respiratory diseases and infections.

- Nutraceuticals: Its health benefits make it suitable for inclusion in dietary supplements aimed at improving respiratory health.

- Cosmetics: The antioxidant properties of Androsin could be harnessed in skincare products to enhance skin health and protect against oxidative stress.

Studies on the interactions of Androsin with other compounds reveal its potential synergistic effects:

- With Other Antimicrobials: Combining Androsin with traditional antibiotics could enhance efficacy against resistant bacterial strains.

- With Anti-inflammatory Agents: Co-administration with other anti-inflammatory drugs may provide additive effects, improving therapeutic outcomes in inflammatory diseases.

Research is ongoing to elucidate these interactions further and optimize therapeutic regimens.

Several compounds share structural similarities with Androsin, each exhibiting unique properties. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Salicin | Phenolic Glycoside | Analgesic, anti-inflammatory | Found in willow bark |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Broad spectrum of biological effects |

| Rutin | Flavonoid Glycoside | Antioxidant, strengthens blood vessels | Known for vascular protective effects |

Androsin's uniqueness lies in its specific profile of biological activities, particularly its antiasthmatic effects, which are less pronounced in many similar compounds. Additionally, its source from Picrorhiza kurroa adds to its distinctiveness compared to more widely studied glucosides like salicin or rutin.